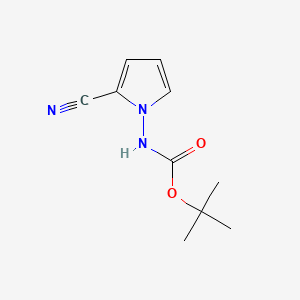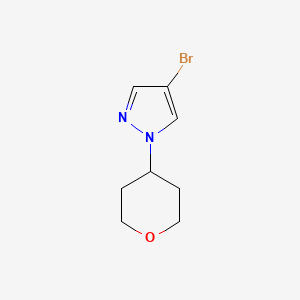![molecular formula C31H51ClN2O4 B1524375 1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride CAS No. 300704-20-5](/img/structure/B1524375.png)
1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalyst Synthesis and Application
Ionic liquids, including those with similar structures to the mentioned compound, have been utilized as effective catalysts for the synthesis of novel compounds, such as benzoxazoles, under environmentally friendly conditions. For instance, bis-ionic liquids have been demonstrated to catalyze the synthesis of benzoxazoles with high yields, offering advantages like solvent-free conditions and mild reaction temperatures [Nikpassand, Fekri, & Farokhian, 2015].
Nanomaterials Synthesis
Ionic liquids featuring bis(imidazolium) groups have shown potential in the in situ synthesis of gold nanoparticles (Au NPs) without the need for external reducing or stabilizing agents. These nanoparticles, coated with ionic liquids, have been successfully used to extract proteins from complex biological mixtures, indicating the versatility of such compounds in nanotechnology and biotechnology applications [Aggarwal et al., 2017].
Corrosion Inhibition
Research has identified novel, cost-effective ionic liquids with benzimidazolium structures as excellent corrosion inhibitors for aluminum alloys in acidic media. These compounds, through chemisorption, offer high inhibition efficiencies, demonstrating their utility in protecting metals from corrosion in various industrial applications [Shetty & Shetty, 2017].
Medicinal Chemistry
Compounds with imidazolium moieties have been explored for their biological activities, including their potential as anticancer agents. For example, imidazolium salts and their coinage metal N-heterocyclic carbene complexes have been synthesized and evaluated for cytotoxic properties against various human cancer cell lines. Some of these compounds have shown promising results, particularly against cisplatin-resistant cells, highlighting their potential in cancer therapy [Pellei et al., 2012].
Safety and Hazards
Propiedades
IUPAC Name |
decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51N2O4.ClH/c1-3-5-7-9-11-13-15-19-23-36-30(34)25-32-27-33(29-22-18-17-21-28(29)32)26-31(35)37-24-20-16-14-12-10-8-6-4-2;/h17-18,21-22,27H,3-16,19-20,23-26H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJXTYNFCIRHLV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CN1C=[N+](C2=CC=CC=C21)CC(=O)OCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















